2,4,6,8-Tetramethylcyclotetrasiloxane
Overview
Description
2,4,6,8-Tetramethylcyclotetrasiloxane (TMCTS) is a cyclic organosiloxane molecule composed of four methyl substituents attached to a cyclic siloxane backbone. It is a colorless and odorless liquid, and is widely used in a variety of applications, including cosmetics, lubricants, and personal care products. TMCTS has also been studied for its potential applications in the medical field, as well as its use as a solvent in analytical chemistry and organic synthesis.
Scientific Research Applications
Polymerization and Material Synthesis
Base-Catalyzed Polymerization : A study by Lee (1966) demonstrated that 2,4,6,8-Tetramethylcyclotetrasiloxane can be polymerized using base catalysts, leading to the rapid formation of a gel and the evolution of methylsilane. This process involves both inter- and intramolecular hydride-transfer mechanisms.
Cationic Polymerization : Palaprat et al. (2005) explored the cationic polymerization of 2,4,6,8-Tetramethylcyclotetrasiloxane processed by tuning the pH of the miniemulsion. Their findings suggest that conditions such as pH significantly influence the polymerization process, impacting the molecular weight and conversion rate of the polymer Palaprat, Ganachaud, Mauzac, & Hémery, 2005.
Development of Specialized Coatings and Films
- Silica/Polymer Composite Films : Li et al. (2016) introduced siloxane monomers, including 2,4,6,8-Tetramethylcyclotetrasiloxane, into the shell of silica/polymer nanocomposite colloids. This resulted in films with excellent transparency and improved weathering durability, highlighting the potential for creating advanced coatings Li, Yuan, Qian, & Wu, 2016.
Chemical Properties and Reactions
- Excess Molar Volumes with Organic Compounds : Dong et al. (2012) investigated the densities of binary mixtures of 2,4,6,8-Tetramethylcyclotetrasiloxane with various organic compounds. Their research provides insights into the excess molar volumes of these mixtures, which is crucial for understanding the chemical properties of this compound Dong, Yue, Wu, & Lai, 2012.
Polymer Electrolytes and Conductive Materials
- Polysiloxane-Based Polymer Electrolytes : Jalagonia et al. (2016) studied the synthesis and ionic conductivity of siloxane-based polymer electrolytes with propyl butyrate pendant groups. This research is significant for the development of materials with specific electrical properties Jalagonia, Tatrishvili, Markarashvili, Aneli, Grazulevicius, & Mukbaniani, 2016.
properties
InChI |
InChI=1S/C4H12O4Si4/c1-9-5-10(2)7-12(4)8-11(3)6-9/h1-4H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJUBBHODHNQPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1O[Si](O[Si](O[Si](O1)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12O4Si4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870958 | |
Record name | Cyclotetrasiloxane, 2,4,6,8-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with an odor like ether; [Air Products MSDS] | |
Record name | Cyclotetrasiloxane, 2,4,6,8-tetramethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4,6,8-Tetramethylcyclotetrasiloxane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13549 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
7.02 [mmHg] | |
Record name | 2,4,6,8-Tetramethylcyclotetrasiloxane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13549 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,4,6,8-Tetramethylcyclotetrasiloxane | |
CAS RN |
2370-88-9 | |
Record name | Cyclotetrasiloxane, 2,4,6,8-tetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002370889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclotetrasiloxane, 2,4,6,8-tetramethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclotetrasiloxane, 2,4,6,8-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6,8-tetramethylcyclotetrasiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.399 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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